molecular formula C12H8N2 B1301835 4-(Pyridin-3-yl)benzonitrile CAS No. 294648-03-6

4-(Pyridin-3-yl)benzonitrile

Cat. No. B1301835
M. Wt: 180.2 g/mol
InChI Key: GJSLIWQSMSAADF-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)benzonitrile is a compound that has been studied in various contexts due to its interesting chemical and physical properties. It is a molecule that can be used as a building block in the synthesis of more complex chemical structures, such as coordination polymers, and has potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of compounds related to 4-(Pyridin-3-yl)benzonitrile often involves the use of benzonitrile or pyridine derivatives. For instance, the treatment of (C6F5)2Zn(toluene) with benzonitrile derivatives yielded complexes with distorted tetrahedral geometries, indicating the reactivity of benzonitrile in forming coordination compounds . Another study reported the synthesis of a novel pyridine-containing aromatic dianhydride monomer, which was used to prepare new polyimides holding pyridine moieties in the main chain . These examples demonstrate the versatility of pyridine and benzonitrile derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Pyridin-3-yl)benzonitrile has been extensively studied. For example, metal-organic frameworks built from a related ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid, showed various architectures ranging from 0D mononuclear molecules to 2D network layers . The crystal packing of these compounds often involves homo-aryl and hetero-aryl interactions, which are crucial for the assembly of supramolecular architectures .

Chemical Reactions Analysis

The reactivity of 4-(Pyridin-3-yl)benzonitrile derivatives in chemical reactions is highlighted by their ability to form coordination polymers and complexes with metal ions. For instance, metal(II) complexes based on a related ligand, 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, were synthesized and showed potential for electrocatalysis in the hydrogen evolution reaction from water . Additionally, the compound 3-[Substituted]-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitriles was identified as a potent and selective metabotropic glutamate subtype 5 receptor antagonist, indicating the biological activity of these derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Pyridin-3-yl)benzonitrile derivatives have been characterized using various techniques. For example, a series of luminescent 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles were synthesized and their liquid crystalline behavior was investigated, revealing that the compounds exhibit different phases depending on the alkoxy chain length . Theoretical calculations, such as density functional theory (DFT), have been used to predict the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties of these compounds .

Scientific Research Applications

Complexation with Platinum Group Metals

Research by Sairem et al. (2012) explored the synthesis and properties of cyclic π-perimeter hydrocarbon platinum group metal complexes. They specifically examined the reactions involving 4-{(3-(pyridine-2-yl) 1H-pyrazole-1-yl}methyl benzonitrile, revealing that the nitrile group did not partake in the complexation but remained as a free pendant group. This indicates the potential use of 4-(Pyridin-3-yl)benzonitrile in synthesizing metal complexes where its nitrile group may act independently, influencing the complex's properties (Sairem et al., 2012).

Synthesis of Tridentate NNN Ligand and Anticancer Activity

A study by Bera et al. (2021) involved synthesizing a tridentate NNN ligand incorporating a similar structure, 4-(2-(2-(phenyl(pyridine-2-yl)methylene)hydrazinyl)thiazole-4-yl)benzonitrile (ppytbH). This ligand showed potential anticancer activity against U937 human monocytic cells. This research highlights the importance of 4-(Pyridin-3-yl)benzonitrile derivatives in creating compounds with significant biological activity (Bera et al., 2021).

Influence on Molecular Packing and Optical Properties

Percino et al. (2014) synthesized a novel compound Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile (PPyPAN) from a reaction involving 4-(pyridin-2-yl)benzonitrile. They discovered that this compound forms two polymorphs with distinct molecular structures and optical properties. This research suggests the potential of 4-(Pyridin-3-yl)benzonitrile derivatives in developing materials with unique optical characteristics (Percino et al., 2014).

Electrocatalysis in Hydrogen Evolution Reaction

In the research conducted by Gao et al. (2014), a novel rigid ditopic ligand based on 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile (L) was used to synthesize metal(II) complexes. These complexes showed promise as electrocatalysts for the hydrogen evolution reaction (HER) from water. This implies the utility of 4-(Pyridin-3-yl)benzonitrile derivatives in electrochemical applications, particularly in sustainable energy technologies (Gao et al., 2014).

Liquid Crystalline Behavior and Photophysical Properties

Ahipa et al. (2014) synthesized a series of 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, which exhibited liquid crystalline behavior and notable photophysical properties. This study demonstrates the potential of 4-(Pyridin-3-yl)benzonitrile derivatives in creating new materials with specific liquid crystalline phases and optical applications (Ahipa et al., 2014).

Synthesis of Selective Androgen Receptor Modulators

Aikawa et al. (2017) reported the synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs), highlighting their anabolic effects on muscles and the central nervous system. This study underscores the significance of 4-(Pyridin-3-yl)benzonitrile derivatives in medicinal chemistry, particularly in developing therapeutics targeting androgen receptors (Aikawa et al., 2017).

Safety And Hazards

The safety information for 4-(Pyridin-3-yl)benzonitrile includes several hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-pyridin-3-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSLIWQSMSAADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363916
Record name 4-(Pyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-3-yl)benzonitrile

CAS RN

294648-03-6
Record name 4-(Pyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
HC Devarajegowda, BS Palakshamurthy… - … Section E: Structure …, 2014 - scripts.iucr.org
… In perticular, 4-pyridin-3-yl benzonitrile nucleus has been the focus of our recent research related to design liquid crystals (our unpublished results). Keeping this in mind the title …
Number of citations: 12 scripts.iucr.org
R Kanimozhi, FV Singh - Journal of Molecular Structure, 2020 - Elsevier
A convenient approach for the synthesis of functionalized 1,3-bis(heteroaryl)benzenes 6 and 9 is describe via carbanion-induced ring transformation reaction of 6-heteroaryl-2H-pyran-2…
Number of citations: 8 www.sciencedirect.com
Q Hu, J Kunde, N Hanke, RW Hartmann - European journal of medicinal …, 2015 - Elsevier
The inhibition of 11β-hydroxylase is a promising strategy for the treatment of Cushing's syndrome, in particular for the recurrent and subclinical cases. To achieve proof of concept in rats…
Number of citations: 14 www.sciencedirect.com
X Chen, L Zhou, Y Li, T Xie, S Zhou - The Journal of Organic …, 2014 - ACS Publications
An efficient method for synthesis of useful biaryl building blocks containing 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl moieties was provided through cross-coupling reactions of aryl …
Number of citations: 70 pubs.acs.org
M Krishnan, FV Singh - Journal of Molecular Structure, 2022 - Elsevier
A rapid, ultrasound assisted base-catalysed metal free synthesis of a novel series linear prenylarenes 17 incorporated with donor-acceptor functionalities is described via carbanion-…
Number of citations: 2 www.sciencedirect.com

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